5-cyclopentyl-1H-1,2,4-triazol-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
202403-46-1 |
|---|---|
Molecular Formula |
C7H12N4 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
5-cyclopentyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2,(H3,8,9,10,11) |
InChI Key |
NNTDOOSCXNZOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC(=NN2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopentyl 1h 1,2,4 Triazol 3 Amine and Analogues
Established Synthetic Pathways for 1,2,4-Triazole (B32235) Core Formation
The formation of the 1,2,4-triazole core is a cornerstone of heterocyclic chemistry, with several reliable methods having been established over the years. These pathways often involve the cyclization of linear precursors containing the requisite nitrogen and carbon atoms.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent method in "click chemistry," primarily utilized for the synthesis of 1,2,3-triazole isomers. This reaction typically involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to yield 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield. While not a direct route to the 1,2,4-triazole core, the principles of cycloaddition reactions are central to triazole chemistry. For the synthesis of 1,2,4-triazoles, alternative cycloaddition strategies are employed, often involving different starting materials to achieve the desired isomer.
One-Pot Synthetic Approaches to Triazole Derivatives
One-pot syntheses have gained significant traction due to their efficiency, reduced waste, and simplified procedures. For 1,2,4-triazole derivatives, several one-pot methodologies have been developed. A notable example involves the reaction of thiourea, dimethyl sulfate, and various hydrazides, which produces 5-substituted-3-amino-1,2,4-triazoles under moderate conditions and aligns with some principles of green chemistry. isres.org Another versatile one-pot approach is the three-component reaction of carboxylic acids, monosubstituted hydrazines, and primary amidines. isres.org This method is highly regioselective and provides rapid access to a wide array of 1,3,5-trisubstituted 1,2,4-triazoles. isres.org
Reactions Involving Hydrazine (B178648) Derivatives and Nitriles
The reaction between hydrazine derivatives and nitriles is a classical and effective method for constructing the 1,2,4-triazole ring. This approach can be adapted to produce a variety of substituted triazoles. A novel two-step, one-pot approach to 3-amino-1,2,4-triazoles involves the initial interaction of cyanamide (B42294) with hydroxylamine, followed by an iron(III) chloride-catalyzed reaction with various alkyl and aryl nitriles. mdpi.com
Cyclization Reactions Incorporating Cyclopentyl Moieties
The direct incorporation of a cyclopentyl group at the 5-position of the 3-amino-1,2,4-triazole ring is most effectively achieved through the condensation of a cyclopentyl-containing precursor with a suitable aminoguanidine (B1677879) derivative. A general and straightforward method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of a carboxylic acid with aminoguanidine bicarbonate. mdpi.com In the case of 5-cyclopentyl-1H-1,2,4-triazol-3-amine, this would involve the reaction of cyclopentanecarboxylic acid with aminoguanidine bicarbonate. This reaction is often facilitated by acid catalysis and can be significantly enhanced by microwave irradiation, which reduces reaction times and can improve yields. mdpi.com
| Starting Material 1 | Starting Material 2 | Key Conditions | Product |
| Cyclopentanecarboxylic acid | Aminoguanidine bicarbonate | Acid catalysis, Microwave irradiation | This compound |
This method is advantageous due to the commercial availability of the starting materials and the directness of the approach, making it a preferred route for the synthesis of 5-alkyl-3-amino-1,2,4-triazoles.
Advanced Synthetic Strategies and Green Chemistry Approaches
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of advanced strategies and green chemistry approaches for the synthesis of 1,2,4-triazoles.
Metal-Free Synthesis Routes
The development of metal-free synthetic routes is a key aspect of green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. For the synthesis of 1,2,4-triazoles, several metal-free approaches have been reported. One such method involves the oxidative cyclization of aliphatic amines and trifluoroacetimidohydrazides mediated by elemental sulfur, which acts as a traceless oxidant. isres.org This procedure is noted for its use of readily accessible reagents. isres.org Another metal-free approach is the [2+1+2] cyclization of amidines, isothiocyanates, and hydrazines, which proceeds under mild conditions and is environmentally friendly. isres.org
Microwave-Assisted Synthesis in Triazole Chemistry
Microwave-assisted synthesis has emerged as a highly efficient and eco-friendly technique for the production of 1,2,4-triazole derivatives, offering significant advantages over conventional heating methods. nih.gov This approach dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields and purity. nih.govscielo.org.za
A robust and straightforward microwave-assisted method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of a carboxylic acid with aminoguanidine bicarbonate. mdpi.com For the synthesis of the parent compound, this compound, cyclopentanecarboxylic acid would be the starting material. The reaction is typically performed in a sealed vessel under controlled microwave irradiation, which allows for temperatures to safely exceed the boiling points of the reagents, thus accelerating the reaction. mdpi.com
Optimization of this reaction has shown that using a minimal amount of water and 1.5 equivalents of hydrochloric acid as a catalyst at a temperature of 180 °C provides high yields. mdpi.com This method is particularly suitable for volatile starting materials like many aliphatic carboxylic acids. mdpi.com The use of microwave technology in sealed vessels is key to achieving the necessary high temperatures for efficient cyclization. mdpi.com
| Starting Carboxylic Acid | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Isobutyric Acid | 30 | 180 | 81 | mdpi.com |
| Pivalic Acid | 30 | 180 | 79 | mdpi.com |
| Isovaleric Acid | 30 | 180 | 76 | mdpi.com |
| Cyclohexanecarboxylic Acid | 30 | 180 | 85 | mdpi.com |
Synthesis of Functionalized this compound Derivatives
The functionalization of the core this compound structure is crucial for developing analogues with tailored properties. This can involve the introduction of amide groups or various substituents on either the triazole ring or the cyclopentyl moiety.
The introduction of an amide functionality into 1,2,4-triazol-5-amines can be challenging, often requiring specific conditions depending on the starting materials. nih.gov However, microwave-assisted organic synthesis provides efficient pathways for creating such derivatives. rsc.org
One effective strategy begins with the preparation of N-guanidinosuccinimide from succinic anhydride (B1165640) and aminoguanidine hydrochloride. This intermediate can then undergo a microwave-assisted, one-pot reaction with various amines. rsc.orgnih.gov The process involves a nucleophilic opening of the succinimide (B58015) ring by the amine, followed by a recyclization to form the 1,2,4-triazole ring. rsc.org This method is particularly successful for reactions with aliphatic primary and secondary amines. rsc.org
For less nucleophilic amines, such as aromatic amines, an alternative pathway is employed. This involves the initial synthesis of N-arylsuccinimides, which then react with aminoguanidine hydrochloride under microwave irradiation to yield the desired amide-functionalized triazoles. rsc.org
| Starting Amine | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Morpholine | 170 °C, 25 min, MeCN | 3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-morpholinopropan-1-one | 85 | nih.gov |
| Pyrrolidine | 170 °C, 25 min, MeCN | 3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one | 81 | nih.gov |
| Aniline | 180 °C, 30 min, NMP | 3-(5-Amino-1H-1,2,4-triazol-3-yl)-N-phenylpropanamide | 75 | rsc.org |
| 4-Fluoroaniline | 180 °C, 30 min, NMP | 3-(5-Amino-1H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)propanamide | 72 | rsc.org |
The introduction of various substituents onto the 1,2,4-triazole ring and the cyclopentyl group allows for the exploration of structure-activity relationships. The 3-amino-1,2,4-triazole core is reactive towards electrophiles, enabling the formation of new bonds at the amino group or the nitrogen atoms of the triazole ring. mdpi.com
For instance, the synthesis of N-cyclopentyl-4-(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)piperazine-1-carboxamide demonstrates the introduction of a substituted phenyl group at the 5-position of the triazole ring and a complex amide-containing substituent at the 3-position, which in this case is linked via a piperazine (B1678402) moiety rather than a direct amino group. scipublications.com The synthesis of this class of compounds can be achieved through the direct reaction of a piperazine-substituted nitrile with a hydrazide under microwave conditions, which efficiently yields the 3,5-disubstituted 1,2,4-triazole intermediate. scipublications.com
While specific methods for direct functionalization of the cyclopentyl group on a pre-formed triazole are less commonly detailed, the use of substituted cyclopentanecarboxylic acids in the initial microwave-assisted synthesis with aminoguanidine bicarbonate provides a direct route to such analogues. mdpi.com The versatility of the 3-amino-1,2,4-triazole scaffold allows for a wide range of derivatizations, making it a valuable building block in the synthesis of diverse chemical libraries. mdpi.com
Advanced Characterization and Elucidation of 5 Cyclopentyl 1h 1,2,4 Triazol 3 Amine
Spectroscopic Analysis for Structural Confirmation and Purity Assessment
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 5-cyclopentyl-1H-1,2,4-triazol-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the cyclopentyl, amine, and triazole ring protons. Based on data from structurally similar compounds, such as 2-(3-cyclopentyl-1H-1,2,4-triazol-5-yl)aniline, the signals for the cyclopentyl protons would likely appear as multiplets in the upfield region of the spectrum. preprints.org The methine proton (CH) directly attached to the triazole ring is anticipated to be the most downfield of the cyclopentyl signals due to the influence of the heterocyclic ring. preprints.org The methylene (B1212753) protons (CH₂) of the cyclopentyl group would likely appear as complex multiplets. The amine (NH₂) protons are expected to present as a broad singlet, and the triazole N-H proton would also likely be a broad singlet, with its chemical shift being sensitive to solvent and concentration. preprints.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbons of the triazole ring and the individual carbons of the cyclopentyl group. The chemical shifts of the triazole ring carbons are anticipated to be in the downfield region, typically in the range of 150-165 ppm, which is characteristic for this heterocyclic system. The carbons of the cyclopentyl group would appear at higher field, with the methine carbon attached to the triazole ring being the most deshielded among them.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~11.0 - 13.0 | br s | N-H (Triazole) |
| ¹H | ~5.0 - 6.0 | br s | NH₂ (Amine) |
| ¹H | ~3.0 - 3.5 | m | CH (Cyclopentyl) |
| ¹H | ~1.5 - 2.2 | m | CH₂ (Cyclopentyl) |
| ¹³C | ~160 - 165 | s | C3 (Triazole) |
| ¹³C | ~150 - 155 | s | C5 (Triazole) |
| ¹³C | ~35 - 40 | s | CH (Cyclopentyl) |
| ¹³C | ~25 - 30 | s | CH₂ (Cyclopentyl) |
Mass Spectrometry (LC-MS, HRMS)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound.
LC-MS: Liquid chromatography-mass spectrometry would be utilized to confirm the molecular weight of this compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the molecular formula C₇H₁₂N₄ plus a proton. For a related compound, 2-(3-cyclopentyl-1H-1,2,4-triazol-5-yl)aniline, the [M+1] peak was observed, confirming its molecular weight. preprints.org
HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula C₇H₁₂N₄. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for such molecules may include the loss of the cyclopentyl group or fragmentation of the triazole ring.
| Technique | Expected m/z | Ion |
|---|---|---|
| LC-MS | 153.1135 | [M+H]⁺ |
| HRMS | 153.1140 | [M+H]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations, as well as vibrations associated with the triazole ring. Specifically, the N-H stretching vibrations of the amine group are expected in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the cyclopentyl group would appear around 2850-3000 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring are anticipated in the 1400-1650 cm⁻¹ region.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100 - 3500 | N-H stretch | Amine (NH₂) and Triazole (N-H) |
| 2850 - 3000 | C-H stretch | Cyclopentyl |
| 1400 - 1650 | C=N and N=N stretch | Triazole ring |
| 1400 - 1500 | C-H bend | Cyclopentyl |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound is publicly available, analysis of related 3-amino-1,2,4-triazole derivatives reveals common structural features. nih.govufv.br A crystal structure would confirm the connectivity of the atoms and provide precise bond lengths and angles. It would also reveal the details of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of the molecules in the crystal lattice. The amine group and the triazole ring nitrogens are expected to be involved in a network of hydrogen bonds.
Tautomerism Studies in 1H-1,2,4-Triazol-3-amine Systems
The 1H-1,2,4-triazol-3-amine scaffold can exist in different tautomeric forms due to the migration of a proton. The principal tautomers are the 1H, 2H, and 4H forms. The relative stability of these tautomers can be influenced by the nature of the substituent at the C5 position, the solvent, and the solid-state packing forces.
In solution, NMR spectroscopy can be used to study the tautomeric equilibrium. The presence of multiple sets of signals in the NMR spectrum can indicate the coexistence of different tautomers. For many 3-amino-1,2,4-triazoles, the 1H-tautomer is found to be the predominant form in solution. nih.gov In the solid state, X-ray crystallography can definitively identify the tautomeric form present in the crystal. Studies on similar compounds have shown that the 1H-tautomer is often favored in the crystalline state. nih.gov The potential tautomers of this compound are the 1H, 2H, and 4H forms. Computational studies could also be employed to predict the relative energies of these tautomers and to complement the experimental findings.
Chemical Reactivity and Transformation Pathways of 5 Cyclopentyl 1h 1,2,4 Triazol 3 Amine
Reactivity Governed by the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is an aromatic heterocycle characterized by the presence of three nitrogen atoms, which significantly influences its electronic distribution and reactivity. The ring is generally considered electron-deficient, which affects its susceptibility to electrophilic and nucleophilic attack.
Electrophilic substitution on the carbon atoms of the triazole ring is generally difficult due to the ring's electron-deficient nature. However, the nitrogen atoms of the ring are nucleophilic and are the primary sites for electrophilic attack, such as alkylation and acylation. The 1,2,4-triazole ring in 5-cyclopentyl-1H-1,2,4-triazol-3-amine possesses three nitrogen atoms (N1, N2, and N4), each with a lone pair of electrons, making them potential sites for electrophilic attack. The regioselectivity of such reactions is influenced by both electronic and steric factors. The presence of the amino group at the C3 position and the cyclopentyl group at the C5 position can direct incoming electrophiles to a specific nitrogen atom.
The general reactivity of the 1,2,4-triazole ring system includes:
Alkylation: Reaction with alkyl halides in the presence of a base typically leads to N-alkylation. The position of alkylation (N1, N2, or N4) is dependent on the reaction conditions, the nature of the alkylating agent, and the substituents on the triazole ring.
Acylation: Acylating agents such as acid chlorides and anhydrides react with the ring nitrogens to form N-acyl derivatives. Similar to alkylation, the site of acylation can vary.
Protonation: The basic nitrogen atoms can be protonated in the presence of acids, forming triazolium salts.
Functional Group Transformations of the Amine Moiety
The primary amino group at the C3 position is a key site of reactivity in this compound. This exocyclic amine is nucleophilic and can undergo a variety of transformations common to primary amines, although its reactivity can be modulated by the adjacent triazole ring.
Common transformations involving the amine moiety include:
Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce various functional groups or as a protecting strategy.
Schiff Base Formation: Condensation with aldehydes and ketones leads to the formation of imines, commonly known as Schiff bases. These intermediates can be further reduced to secondary amines.
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can convert the primary amino group into a diazonium salt. These diazonium salts are versatile intermediates that can undergo a range of subsequent reactions, such as Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups, or coupling reactions to form azo compounds.
Mannich Reaction: The amino group can participate in Mannich reactions, which involve the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and the amine.
The nucleophilicity of the exocyclic amino group is influenced by the electron-withdrawing nature of the 1,2,4-triazole ring, which may render it slightly less reactive than a typical alkyl amine.
Cyclopentyl Group Modifications and their Impact on Reactivity
Steric Effects:
The bulkiness of the cyclopentyl group can sterically hinder the approach of reagents to the adjacent N1 and C5 positions of the triazole ring. This steric hindrance can play a crucial role in directing the regioselectivity of reactions such as N-alkylation and N-acylation. For instance, an incoming electrophile might preferentially attack the less sterically hindered N4 position over the N1 position.
Electronic Effects:
Direct modification of the cyclopentyl group would require harsh reaction conditions that could also affect the triazole ring and the amino group. Such transformations are generally not the primary focus when utilizing this molecule as a building block.
Regioselectivity in Chemical Reactions of Substituted Triazoles
The regioselectivity of reactions involving this compound is a critical aspect of its chemistry, arising from the presence of multiple reactive sites: the three ring nitrogen atoms (N1, N2, and N4) and the exocyclic amino group. The outcome of a reaction is determined by a combination of factors including the nature of the electrophile, the reaction conditions (solvent, temperature, presence of a base), and the inherent electronic and steric properties of the substrate.
N-Alkylation and N-Acylation:
In the case of N-alkylation and N-acylation, the reaction can potentially occur at N1, N2, or N4. The presence of the bulky cyclopentyl group at C5 is expected to disfavor substitution at the adjacent N1 position due to steric hindrance. The amino group at C3 can also influence the electron density and accessibility of the neighboring nitrogen atoms. Generally, in 3,5-disubstituted 1,2,4-triazoles, alkylation often occurs at the N1 or N2 positions. The use of different bases and solvents can be employed to control the regioselectivity. For instance, in some 3-substituted-1,2,4-triazoles, alkylation under basic conditions favors the N1 isomer, while under neutral conditions, a mixture of N1 and N2 isomers may be obtained.
Reactions of the Amino Group vs. Ring Nitrogens:
The exocyclic amino group and the ring nitrogen atoms are both nucleophilic centers. The relative reactivity of these sites towards an electrophile depends on the nature of the electrophile and the reaction conditions. "Hard" electrophiles may favor reaction at the "harder" nitrogen of the amino group, while "softer" electrophiles might react preferentially at the "softer" ring nitrogens. In many cases, reactions can be directed to selectively occur at the amino group by choosing appropriate reagents and conditions, such as acylation using a non-nucleophilic base.
Below is a table summarizing the expected regioselectivity in common reactions of 5-alkyl-3-amino-1,2,4-triazoles, which serves as a model for this compound.
| Reaction Type | Reagent | Expected Major Product(s) | Influencing Factors |
| N-Alkylation | Alkyl halide, Base | N1- and/or N2-alkylated products | Steric hindrance from the 5-alkyl group may disfavor N1-alkylation. The choice of base and solvent can significantly influence the isomer ratio. |
| N-Acylation | Acyl chloride, Base | N1- and/or N2-acylated products | Similar to alkylation, steric factors play a key role. Reaction may also occur at the exocyclic amino group depending on conditions. |
| Amine Acylation | Acyl chloride, Pyridine (B92270) | 3-(Acylamino) derivative | The use of a non-nucleophilic base like pyridine can favor acylation at the exocyclic amino group. |
| Diazotization | NaNO₂, HCl | Diazonium salt at the 3-amino position | This reaction is typically selective for the primary amino group. |
| Mannich Reaction | Formaldehyde, Secondary amine | Product of aminomethylation at N1 or N4 | The position of aminomethylation can be influenced by steric hindrance and the relative basicity of the ring nitrogens. |
Computational Chemistry and Theoretical Studies of 5 Cyclopentyl 1h 1,2,4 Triazol 3 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about orbital energies, charge distribution, and reactivity. For 1,2,4-triazole (B32235) derivatives, these calculations are crucial for understanding their stability and interaction mechanisms. researchgate.netresearchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. dnu.dp.uanih.gov For compounds in the 1,2,4-triazole class, DFT is applied to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic parameters. acs.orgnih.gov
DFT calculations help in establishing the foundational characteristics of 5-cyclopentyl-1H-1,2,4-triazol-3-amine, such as bond lengths, bond angles, and dihedral angles of its most stable conformation. Furthermore, DFT is employed to compute thermodynamic properties and reactivity descriptors that govern the molecule's behavior. nih.govresearchgate.net
HOMO-LUMO Analysis and Molecular Orbital Theory
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. rad-proceedings.org The energy of HOMO is related to its ability to donate electrons, while the energy of LUMO reflects its capacity to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. rad-proceedings.org This analysis is vital for predicting how this compound might participate in chemical reactions and biological interactions. ntu.edu.iq Studies on similar triazole derivatives show that these values are key indicators of their potential biological activity. nih.govmdpi.com
| Parameter | Typical Energy Value (eV) for 1,2,4-Triazole Derivatives | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.5 | Electron-donating capacity |
| ELUMO | -1.0 to -2.5 | Electron-accepting capacity |
| Energy Gap (ΔE) | 4.0 to 5.5 | Chemical reactivity and stability |
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactivity of a molecule. irjweb.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net
For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, identifying them as potential sites for hydrogen bonding and coordination. nih.gov The amine group's hydrogen atoms would exhibit positive potential (blue), marking them as hydrogen bond donor sites. This analysis is crucial for predicting non-covalent interactions with biological receptors.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. pensoft.net In the context of drug design, MD simulations are essential for evaluating the stability of a ligand-receptor complex predicted by molecular docking. nih.gov
For this compound, an MD simulation would typically be performed after docking it into the active site of a target protein. The simulation would track the conformational changes of both the ligand and the protein over a set period (e.g., nanoseconds). Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD for the ligand within the binding pocket suggests a stable binding mode, reinforcing the docking results. nih.gov
| MD Simulation Parameter | Purpose and Interpretation |
|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time. A stable, low RMSD for the ligand-protein complex indicates stability. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues. High RMSF values indicate flexible regions of the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, indicating key stabilizing interactions. |
| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. A stable Rg value suggests the protein maintains its overall fold upon ligand binding. |
In Silico Modeling for Ligand-Target Interactions
In silico modeling encompasses a range of computational techniques to predict and analyze how a small molecule (ligand) interacts with a biological target, typically a protein. These methods are instrumental in modern drug discovery for screening virtual libraries of compounds and prioritizing candidates for experimental testing. pensoft.net
Molecular Docking Studies and Binding Mode Predictions
Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.govasianpubs.org The process involves sampling numerous conformations of the ligand within the binding pocket and scoring them based on their binding affinity, usually expressed in kcal/mol. ijcrcps.com
For this compound, docking studies would be conducted against specific protein targets known to be modulated by triazole derivatives, such as kinases, cytochrome P450 enzymes, or aromatase. nih.govijcrcps.commdpi.com The results predict the binding energy, which estimates the strength of the interaction, and the specific binding mode. This includes identifying key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. Such predictions are vital for understanding the compound's potential mechanism of action and for guiding the design of more potent analogs. nih.govresearchgate.net
| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Types of Interactions |
|---|---|---|---|
| Example: Protein Kinase | -8.5 | ASP 145 | Hydrogen Bond with amine group |
| LYS 72 | Hydrogen Bond with triazole N atom | ||
| LEU 130, VAL 80 | Hydrophobic interaction with cyclopentyl ring | ||
| Example: Cytochrome P450 | -7.9 | ARG 105 | Hydrogen Bond with amine group |
| PHE 210 | π-π stacking with triazole ring | ||
| ALA 302, ILE 305 | Hydrophobic interaction with cyclopentyl ring |
Conformational Analysis and Stereochemical Considerations
Computational and theoretical evaluations of this compound, while not extensively documented for this specific molecule, can be inferred from studies on analogous 1,2,4-triazole derivatives. The conformational landscape and stereochemical properties are primarily dictated by the interplay of the planar 1,2,4-triazole ring and the flexible cyclopentyl substituent.
The 1,2,4-triazole ring itself is an aromatic, five-membered heterocycle. Quantum chemical investigations on various substituted 1,2,4-triazoles have established the planarity of this core structure. The primary stereochemical and conformational variability in this compound arises from the orientation of the cyclopentyl group relative to the triazole ring and the potential for tautomerism within the triazole ring itself.
Tautomerism:
The 1H-1,2,4-triazole ring can exist in different tautomeric forms, most commonly the 1H and 4H tautomers. For a 3,5-disubstituted 1,2,4-triazole, the position of the annular proton can significantly influence the molecule's electronic properties and intermolecular interactions. Theoretical studies on asymmetrically substituted 1,2,4-triazoles have shown that the relative stability of tautomers is dependent on the electronic nature of the substituents at the C3 and C5 positions. Generally, electron-donating groups tend to favor specific tautomeric forms. In the case of this compound, both the amino group and the cyclopentyl group are electron-donating, which can influence the tautomeric equilibrium.
Conformational Isomers of the Cyclopentyl Ring:
The cyclopentyl ring is not planar and can adopt several conformations, with the most common being the "envelope" and "twist" forms. These conformers are in a dynamic equilibrium, and the energy barrier between them is typically low. The attachment of the cyclopentyl ring to the C5 position of the triazole ring introduces a rotational degree of freedom around the C-C single bond connecting the two rings.
The rotation around this bond will be influenced by steric hindrance between the cyclopentyl protons and the atoms of the triazole ring, particularly the nitrogen at the N4 position and the exocyclic amino group at the C3 position. Computational modeling, such as Density Functional Theory (DFT) calculations, would be necessary to determine the preferred dihedral angles and the rotational energy barrier.
Detailed research findings from computational studies, including potential energy surface scans, would be required to fully characterize the conformational space of this molecule. Such studies would provide quantitative data on the relative energies of different conformers and the transition states connecting them.
Data from Analogous Systems:
While specific data for this compound is not available in the reviewed literature, studies on other 5-substituted-1,2,4-triazoles can provide insights. For instance, X-ray crystallography and computational studies on 3-phenyl-1H-1,2,4-triazol-5-amine have revealed that the dihedral angle between the phenyl ring and the triazole ring can vary, indicating some degree of rotational freedom. nih.govresearchgate.net In one tautomer, the rings were nearly coplanar, while in another, a significant twist was observed. nih.govresearchgate.net This suggests that for the cyclopentyl derivative, multiple low-energy conformations resulting from the rotation of the cyclopentyl group are likely to exist.
A comprehensive conformational analysis would require dedicated quantum chemical calculations. The results of such a study could be presented in the following hypothetical data tables:
Hypothetical Table 1: Relative Energies of Cyclopentyl Ring Conformers Attached to the 1,2,4-Triazole Ring
| Conformer | Puckering Amplitude (Å) | Relative Energy (kcal/mol) |
| Envelope | (Value) | 0.00 |
| Twist | (Value) | (Value) |
Hypothetical Table 2: Rotational Barrier around the C5-Cyclopentyl Bond
| Dihedral Angle (N4-C5-C_cyclopentyl-C_cyclopentyl) | Relative Energy (kcal/mol) |
| 0° (eclipsed) | (Value) |
| 60° (gauche) | (Value) |
| 120° (eclipsed) | (Value) |
| 180° (anti) | (Value) |
These tables would be populated with data obtained from computational chemistry software, providing a quantitative understanding of the molecule's conformational preferences. Without such specific studies, the conformational analysis remains qualitative and based on the general principles of stereochemistry and the known behavior of the constituent chemical moieties.
Exploration of Biological Activities and Mechanisms of Action
Comprehensive Overview of 1,2,4-Triazole (B32235) Bioactivity Profiles
The 1,2,4-triazole nucleus is a foundational structure in medicinal chemistry, recognized for its broad spectrum of biological activities. colab.wsmdpi.com This five-membered heterocyclic ring, containing three nitrogen atoms, serves as a versatile pharmacophore. nih.gov Its unique structural features, including dipole character, hydrogen bonding capability, and rigidity, allow for high-affinity interactions with various biological receptors and enzymes. nih.gov The stability of the triazole ring and its resistance to metabolic degradation further enhance its appeal in drug design. nuft.edu.ua Consequently, the 1,2,4-triazole moiety is a key component in numerous clinically approved drugs, demonstrating its therapeutic importance across different medical fields. mdpi.comnih.govnih.gov
Antimicrobial Efficacy (Antifungal, Antibacterial, Antitubercular, Antistaphylococcal)
The antimicrobial properties of 1,2,4-triazole derivatives are well-documented, with many compounds exhibiting potent activity against a wide range of pathogens.
Antifungal: The 1,2,4-triazole core is integral to several systemic antifungal agents. nih.govbenthamdirect.com Drugs like fluconazole and itraconazole are prominent examples of the successful application of this scaffold in combating fungal infections. nih.govresearchgate.net Research has shown that newly synthesized triazole derivatives can exhibit strong antifungal effects, sometimes superior to standard drugs like ketoconazole (B1673606), particularly against species such as Microsporum gypseum. nih.gov
Antibacterial: Numerous studies have demonstrated the significant antibacterial potential of 1,2,4-triazoles against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Hybrid molecules combining the 1,2,4-triazole ring with other pharmacophores, such as (fluoro)quinolones, have yielded compounds with potent antimicrobial effects, even against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For instance, certain ofloxacin analogues incorporating a 1,2,4-triazole ring showed antibacterial properties comparable to the parent drug against pathogens like S. aureus and E. coli. nih.gov Similarly, some derivatives have shown activity against Pseudomonas aeruginosa and Bacillus subtilis. nih.gov
Antitubercular: The fight against tuberculosis has also benefited from the development of 1,2,4-triazole compounds. benthamdirect.comorscience.rurjptonline.org A number of derivatives have been synthesized and screened for their activity against Mycobacterium tuberculosis. mdpi.comnih.gov One study found a particular pyridine-1,2,4-triazole derivative to be highly active against Mycobacterium tuberculosis H37Ra, with a Minimum Inhibitory Concentration (MIC) of 0.976 μg/mL. mdpi.comnih.gov Another research effort identified a derivative with an MIC value of 6.25 µg/ml, indicating its potential as a potent antitubercular agent. rjptonline.org
Antistaphylococcal: Specific derivatives have shown notable efficacy against Staphylococcus aureus. nih.gov In one study, several synthesized 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibited strong antibacterial activity against S. aureus, with one compound proving superior to the standard drug streptomycin. nih.gov
Table 1: Selected 1,2,4-Triazole Derivatives and their Antimicrobial Activity
| Compound Type | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|
| Ofloxacin-1,2,4-triazole hybrids | S. aureus, S. epidermis, B. subtilis, E. coli | Activity comparable to ofloxacin (MICs: 0.25–1 µg/mL). nih.gov | nih.gov |
| Pyridine-1,2,4-triazole derivative (C4) | Mycobacterium tuberculosis H37Ra | Highly active with an MIC of 0.976 μg/mL. mdpi.comnih.gov | mdpi.comnih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum, Staphylococcus aureus | Superior antifungal activity to ketoconazole; one compound showed antibacterial activity superior to streptomycin. nih.gov | nih.gov |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivative | E. coli, B. subtilis, P. aeruginosa | Trichloromethyl-substituted compound showed high activity (MIC = 5 µg/mL), equivalent to ceftriaxone. nih.gov | nih.gov |
Anticancer and Antiproliferative Potential
The 1,2,4-triazole scaffold is a key feature in several established anticancer drugs, including the aromatase inhibitors letrozole and anastrozole. nih.govresearchgate.netzsmu.edu.ua Extensive research continues to explore new derivatives for their antiproliferative activities against various cancer cell lines. researchgate.netnih.govnih.gov Studies have shown that novel 1,2,4-triazole compounds can exhibit remarkable activity against human breast (MCF-7), lung (A549), prostate (PC-3), and other cancer cell lines. nih.govresearchgate.net The mechanism of action often involves the inhibition of crucial cancer-related targets such as EGFR, BRAF, and tubulin. nih.gov For example, certain synthesized derivatives were identified as potent inhibitors of cancer cell proliferation and strong tubulin inhibitors. nih.gov
Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound Series | Cancer Cell Lines Tested | Notable Findings | Reference |
|---|---|---|---|
| Novel 1,2,4-triazole scaffold-carrying compounds (8c, 8d) | Panel of cancer cell lines | Potent inhibitors of cancer cell proliferation; strong Tubulin inhibitors. Compound 8c also showed EGFR inhibition (IC50 = 3.6 μM). nih.gov | nih.gov |
| Ibuprofen-derived 1,2,4-triazoles | MCF-7, A549, PC-3, HeLa, K562 | Exhibited in vitro cytotoxic activities. researchgate.net | researchgate.net |
Anti-inflammatory and Analgesic Properties
Derivatives of 1,2,4-triazole have demonstrated significant anti-inflammatory and analgesic properties. nih.govmdpi.com These compounds can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. mdpi.comnih.gov Some derivatives have shown COX-2 selectivity comparable to celecoxib. mdpi.com In vivo studies, such as the carrageenan-induced paw edema model, have confirmed the anti-inflammatory activity of these compounds. mdpi.comcrpsonline.com Furthermore, their analgesic potential has been evaluated using methods like the acetic acid-induced writhing test, with some compounds showing protection comparable to standard drugs like ibuprofen. nih.govzsmu.edu.ua
Table 3: Anti-inflammatory and Analgesic Activity of 1,2,4-Triazole Derivatives
| Compound Type | Activity | Mechanism/Test Model | Key Findings | Reference |
|---|---|---|---|---|
| Diaryl-1,2,4-triazole derivatives (21a, 21b) | Anti-inflammatory, Analgesic | In vitro COX-2 inhibition; in vivo assays | Potent against COX-2; exhibited greater in vivo effects than celecoxib. mdpi.com | mdpi.com |
| Quinolone-1,2,4-triazole hybrids (33a, 33b, 33c) | Anti-inflammatory | Dual COX-2/5-LOX inhibition | Greater potency and selectivity in inhibiting COX-2 compared to celecoxib. mdpi.com | mdpi.com |
| 1,2,4-triazole derivatives with pyrazole, tetrazole, etc. | Analgesic | Acetic acid-induced writhing; Hot plate method | Chloro, methoxy, bromo substituted compounds showed maximum activity, comparable to ibuprofen. nih.gov | nih.gov |
| 1,2,4-triazole-3-thiol derivatives | Anti-inflammatory | Carrageenan-induced paw edema | One compound showed 53% inhibition compared to 46% for ibuprofen. crpsonline.com | crpsonline.com |
Other Noteworthy Biological Activities
The therapeutic versatility of the 1,2,4-triazole ring extends to a variety of other biological activities. nih.govnih.gov
Anticonvulsant: Certain derivatives have been identified as potential anticonvulsant agents. nih.govnih.gov
Antioxidant: Many 1,2,4-triazole derivatives have been investigated for their ability to scavenge free radicals and act as antioxidants. isres.orgnih.govresearchgate.netzsmu.edu.ua This property is crucial for combating oxidative stress, which is implicated in numerous diseases. nih.govresearchgate.net
Antimalarial: The scaffold has been explored for the development of new antimalarial drugs. nih.govnih.gov
Antiviral: The 1,2,4-triazole core is famously present in the broad-spectrum antiviral drug ribavirin. nuft.edu.uanih.govbohrium.com Research continues to yield new derivatives with activity against various viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). nuft.edu.uanih.govbohrium.comnih.gov
Anti-diabetic: Some triazole derivatives have been evaluated for their potential in managing diabetes. researchgate.net
Anti-urease: Inhibition of the urease enzyme is another reported activity, which has implications for treating infections caused by urease-producing bacteria. nih.govnih.govacs.org
Anti-migraine: The drug rizatriptan, used for treating migraines, contains a 1,2,4-triazole ring, highlighting its role in neurological applications. mdpi.comnih.gov
Enzyme Inhibition Studies and Mechanistic Insights
The biological activities of 1,2,4-triazole derivatives are often rooted in their ability to inhibit specific enzymes. researchgate.netisp.edu.pk These compounds have been shown to be effective inhibitors of a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. nih.govacs.orgresearchgate.net The design of triazole-based molecules as enzyme inhibitors is a major focus of medicinal chemistry, aiming to develop new treatments for diseases like Alzheimer's and diabetes. nih.govacs.org
Inhibition of Fungal Cytochrome P450 14α-Demethylase (CYP51)
A primary mechanism for the antifungal action of many azole compounds, including 1,2,4-triazoles, is the inhibition of cytochrome P450 14α-demethylase (CYP51). mdpi.com This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, azole antifungals disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, the inhibition of fungal growth or cell death. Molecular docking studies have been employed to investigate the binding of 1,2,4-triazole derivatives to the active site of cytochrome P450 enzymes, providing insights into their inhibitory mechanisms. mdpi.com For instance, the antimycobacterial activity of some pyridine-1,2,4-triazole derivatives has been linked to the potential inhibition of Mycobacterium tuberculosis cytochrome P450 CYP121. mdpi.comnih.gov
Inhibition of Blood Coagulation Serine Proteases (FXIIa, Thrombin, FXa, FXIa, Trypsin)
The 1,2,4-triazol-3-amine scaffold is a key structural feature in a class of molecules investigated as inhibitors of serine proteases involved in the blood coagulation cascade. Research has particularly focused on derivatives such as acylated and amide-functionalized 1,2,4-triazol-5-amines as potent and selective inhibitors of factor XIIa (FXIIa) and thrombin (Factor IIa). nih.govacs.org These enzymes are critical targets for the development of new antithrombotic agents.
Structural modifications to the core scaffold have been shown to significantly influence inhibitory potency and selectivity. The introduction of an amide moiety into 3-aryl aminotriazoles, for instance, adds three-dimensional characteristics that allow these compounds to access binding sites in FXIIa and thrombin that were not reached by simpler, non-functionalized analogs. nih.gov This has led to the identification of highly potent inhibitors, such as a quinoxaline-derived aminotriazole with an N-butylamide group that inhibits FXIIa with an IC50 value of 28 nM, and an N-phenylamide-derived aminotriazole that inhibits thrombin with an IC50 of 41 nM. nih.govacs.org
These compounds have been tested against a panel of physiologically relevant serine proteases, including FXa, FXIa, and trypsin, to assess their selectivity. nih.govacs.org Many derivatives show high selectivity for FXIIa or thrombin. For example, one 1-naphthoylated aminotriazole was identified as a potent and selective FXIIa inhibitor (IC50 = 28 nM) with approximately 20-fold selectivity over chymotrypsin and no significant inhibition of other tested proteases. acs.org Similarly, another derivative was found to be a selective thrombin inhibitor with an IC50 of 53 nM. acs.org
The mechanism of inhibition for these acylated aminotriazoles is covalent. nih.govacs.org Mass-shift experiments and molecular modeling studies have confirmed this covalent mechanism. nih.govacs.org The proposed mechanism involves the formation of a non-covalent Michaelis complex, followed by a nucleophilic attack from the catalytic Serine 195 of the protease on the inhibitor. This forms a tetrahedral intermediate which then collapses to create a stable acyl-enzyme complex, thus inactivating the enzyme. acs.org
Table 1: Inhibitory Activity of Selected 1,2,4-Triazol-3-amine Derivatives against Blood Coagulation Serine Proteases
| Compound Description | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Quinoxaline-derived aminotriazole with N-butylamide | FXIIa | 28 | nih.govacs.org |
| N-phenylamide-derived aminotriazole | Thrombin | 41 | nih.govacs.org |
| 1-Naphthoylated aminotriazole | FXIIa | 28 | acs.org |
| Pyrazinyl aminotriazole (Compound 5r) | Thrombin | 53 | nih.govacs.org |
| Pyrazinyl aminotriazole (Compound 5a) | Thrombin | 101 | acs.org |
Catalase Inhibition and Related Biological Effects
The 3-amino-1,2,4-triazole moiety is a well-documented inhibitor of catalase, a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H2O2) into water and oxygen. dergipark.org.trnih.govscbt.com This inhibitory action is specific and irreversible, involving the covalent binding of the triazole compound to the active site of the catalase enzyme, particularly in its tetrameric form and in the presence of H2O2. dergipark.org.tr
Studies on 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc), a derivative of the core compound, have demonstrated its inhibitory effect on human erythrocyte catalase. The potency of this inhibition was found to be pH-dependent. The strongest inhibition was recorded at pH 7.5 with an IC50 value of 23.21 µM, while the weakest inhibition occurred at pH 5.5 with an IC50 of 49.01 µM. dergipark.org.trindexacademicdocs.org This pH-dependent effect highlights the influence of the local environment on the interaction between the inhibitor and the enzyme. dergipark.org.tr
The biological consequence of catalase inhibition is an increase in cellular oxidative stress due to the accumulation of H2O2. This can lead to subsequent damage to other cellular components. The inhibition of catalase by aminotriazole compounds is therefore a significant biological effect with implications for cellular health and is a key mechanism studied in toxicology and pharmacology. dergipark.org.tr
Table 2: pH-Dependent Inhibition of Human Erythrocyte Catalase by 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc)
| pH of Buffer Solution | IC50 (µM) | Reference |
|---|---|---|
| 5.5 | 49.01 | dergipark.org.trindexacademicdocs.org |
| 6.5 | 27.92 | dergipark.org.tr |
| 7.5 | 23.21 | dergipark.org.trindexacademicdocs.org |
| 8.5 | 26.52 | dergipark.org.tr |
Imidazoleglycerol-Phosphate Dehydratase (HIS3) Inhibition
3-Amino-1,2,4-triazole (3-AT), also known as amitrole, is a potent competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD). dbpedia.orgwikipedia.orgwikipedia.org This enzyme is a key component in the biosynthesis of the amino acid histidine, where it catalyzes the sixth step in the pathway: the dehydration of imidazoleglycerol-phosphate to form imidazoleacetol-phosphate. dbpedia.orgnih.gov
The histidine biosynthetic pathway is essential for plants and microorganisms but is absent in animals. This makes IGPD an attractive target for the development of herbicides. wikipedia.orgnih.gov By competitively inhibiting IGPD, 3-AT blocks histidine production, leading to cytotoxicity in plants and yeast. dbpedia.orgresearchgate.net In yeast, the enzyme is the product of the HIS3 gene, and 3-AT is widely used in molecular biology, such as in yeast two-hybrid systems, as a selective agent to test for protein-protein interactions. dbpedia.orgwikipedia.org The long-standing recognition of 3-AT as an inhibitor has made IGPD a target for triazole-based compounds for nearly half a century. nih.gov
DNA Gyrase Inhibition
The 1,2,4-triazole scaffold has been incorporated into various derivatives designed as inhibitors of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and a well-established target for antibacterial agents. nih.govacs.org These inhibitors typically target the GyrB subunit, which possesses ATPase activity.
Several studies have explored hybrid molecules combining the 1,2,4-triazole ring with other pharmacophores, such as quinolones or pyrimidines, to create dual-action inhibitors or to enhance potency. For example, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were synthesized and evaluated for their inhibitory effects on both DNA gyrase and dihydrofolate reductase (DHFR). nih.govacs.org Certain compounds from this series demonstrated inhibitory activity against DNA gyrase comparable to the reference drug ciprofloxacin. nih.govacs.org One derivative showed a higher inhibitory activity against DNA gyrase (IC50 = 0.68 µM) than ciprofloxacin (IC50 = 0.85 µM). researchgate.net
Similarly, 3-(5-amino-(2H)-1,2,4-triazol-3-yl)-naphthyridinone derivatives have been shown to possess moderate to high inhibitory effects on DNA gyrase. mdpi.comnih.gov Molecular docking studies suggest that the 1,2,4-triazole ring can act as a bioisostere for a carboxylic acid group, and the presence of amide and imine functionalities can create additional binding interactions within the DNA-gyrase cleavage complex. mdpi.com
Table 3: Activity of Selected 1,2,4-Triazole Derivatives Against DNA Gyrase and Bacteria
| Compound Class | Measurement | Value | Target/Organism | Reference |
|---|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidine (Compound 9a) | IC50 | 0.68 µM | DNA Gyrase | researchgate.net |
| Ciprofloxacin (Reference) | IC50 | 0.85 µM | DNA Gyrase | researchgate.net |
| 1,2,4-Triazole-quinolone hybrid (Compound 14a) | MIC | 0.25 µg/mL | MRSA | mdpi.com |
| 1,2,4-Triazole-quinolone hybrid (Compound 14b) | MIC | 0.25 µg/mL | MRSA | mdpi.com |
| 1,2,4-Triazole-quinolone hybrid (Compound 14c) | MIC | 0.25 µg/mL | MRSA | mdpi.com |
Other Enzyme Target Modulations (e.g., mPGES-1, eIF4E, β-lactamases)
Derivatives of the 1,2,4-triazole scaffold have been investigated for their modulatory effects on a variety of other enzymes.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This enzyme is a key target for developing anti-inflammatory drugs as it is involved in the production of pro-inflammatory prostaglandin E2. researchgate.net Novel 1,2,4-triazole derivatives synthesized from ibuprofen have shown good inhibitory activity against mPGES-1, with IC50 values as low as 4.95 µM. nih.gov Another study identified a triazole-phenyl derivative, N-cyclopentyl-N'-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]ethanediamide, which reduces fever in rats and significantly decreases mPGES-1 mRNA levels in macrophage cells under inflammatory conditions, suggesting a mechanism related to gene expression rather than direct enzyme inhibition. researchgate.net
Eukaryotic Initiation Factor 4E (eIF4E): While eIF4E is a recognized target in cancer therapy for its role in cap-dependent translation of oncogenic mRNAs, literature linking its inhibition specifically to compounds based on the 5-cyclopentyl-1H-1,2,4-triazol-3-amine scaffold is not prominent in the reviewed sources.
β-lactamases: Metallo-β-lactamases (MBLs) confer bacterial resistance to a broad range of β-lactam antibiotics, including last-resort carbapenems. cnrs.fr Compounds based on a 1,2,4-triazole-3-thione scaffold have been developed as broad-spectrum inhibitors of clinically relevant MBLs, such as VIM-, NDM-, and IMP-type enzymes. uliege.beresearchgate.net These compounds act as original ligands for the di-zinc active sites of these enzymes, with some derivatives showing inhibitory constants (Ki) in the sub-micromolar range. cnrs.fr Several of these inhibitors have been shown to potentiate the activity of carbapenems against resistant clinical isolates. cnrs.fr
Table 4: Inhibitory Activity of Selected 1,2,4-Triazole Derivatives Against mPGES-1 and Metallo-β-Lactamases
| Compound Class/Description | Target Enzyme | Measurement | Value (µM) | Reference |
|---|---|---|---|---|
| Ibuprofen-derived 1,2,4-triazole (Compound 13) | mPGES-1 | IC50 | 4.95 | nih.gov |
| Ibuprofen-derived 1,2,4-triazole (Compound 7) | mPGES-1 | IC50 | 13.6 | nih.gov |
| 1,2,4-Triazole-3-thione derivative | VIM-type MBLs | Ki | in µM to sub-µM range | cnrs.fruliege.be |
| 1,2,4-Triazole-3-thione derivative | NDM-1 | Ki | in µM to sub-µM range | cnrs.fr |
| 1,2,4-Triazole-3-thione derivative | IMP-1 | Ki | in µM to sub-µM range | cnrs.fr |
Molecular Target Identification and Ligand-Receptor Interactions
The identification of molecular targets and the elucidation of ligand-receptor interactions are crucial for understanding the mechanism of action of 1,2,4-triazole-based inhibitors. A combination of biochemical assays, mass spectrometry, and computational methods like molecular docking and molecular dynamics simulations have been employed to explore these interactions across different enzyme families. nih.govdrugbank.compensoft.net
For blood coagulation proteases, molecular modeling has been instrumental in understanding how amide-functionalized 1,2,4-triazol-5-amines bind to the active sites of FXIIa and thrombin. nih.govacs.org These in silico studies, combined with mass spectrometric analysis, have helped uncover previously unknown interactions and confirm the covalent binding mechanism, providing a detailed picture of how these inhibitors function at a molecular level. acs.orgdrugbank.com
In the context of antibacterial agents, molecular docking has been used to investigate the binding mode of 1,2,4-triazole derivatives with bacterial DNA gyrase. nih.govacs.org These studies have shown favorable binding interactions with essential amino acids in the enzyme's active site, corroborating the biochemical data and explaining the observed inhibitory activity. nih.gov For metallo-β-lactamase inhibitors, X-ray crystallography has provided high-resolution structural information on how 1,2,4-triazole-3-thione compounds bind within the di-zinc active site of VIM-2, offering valuable insights for structure-based drug design. uliege.bemdpi.com
Protein Binding Mechanisms
The protein binding mechanisms for 1,2,4-triazole derivatives are diverse and target-specific.
Covalent Inhibition: For serine proteases like FXIIa and thrombin, acylated 1,2,4-triazol-5-amines act as covalent inhibitors. nih.govacs.org The inhibitor initially forms a non-covalent complex before the catalytic serine residue attacks the triazole derivative, leading to the formation of a stable acyl-enzyme intermediate. This effectively and irreversibly blocks the enzyme's catalytic activity. acs.org A similar covalent binding mechanism is observed in the inhibition of catalase by 3-amino-1,2,4-triazole. dergipark.org.tr
Competitive Inhibition: In the case of imidazoleglycerol-phosphate dehydratase, 3-amino-1,2,4-triazole functions as a classic competitive inhibitor, directly competing with the natural substrate for binding at the enzyme's active site. dbpedia.orgwikipedia.org
Active Site Binding and Metal Chelation: For metallo-β-lactamases, the 1,2,4-triazole-3-thione scaffold is designed to interact with the essential zinc ions in the enzyme's active site. cnrs.frmdpi.com Docking studies show that the nitrogen atom at position 2 of the triazole ring and the deprotonated thiol group can coordinate with the Zn1 and Zn2 ions, respectively. mdpi.com In some cases, the mechanism of inhibition may also involve the stripping of these catalytic zinc ions from the active site, further incapacitating the enzyme. acs.org
These varied mechanisms underscore the versatility of the 1,2,4-triazole scaffold in designing inhibitors that can interact with different classes of enzymes through distinct molecular interactions.
Receptor Activity Modulation (e.g., Adenosine (B11128) Receptors)
The 1,2,4-triazole scaffold is a core component in a variety of compounds that have been shown to interact with G protein-coupled receptors (GPCRs), including adenosine receptors. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are integral to numerous physiological processes and are significant targets for drug development.
Research on 1,2,4-triazolo[5,1-i]purine derivatives has demonstrated that substitutions at the 5-position of the triazole ring can significantly influence binding affinity for the human adenosine A3 receptor. nih.gov Specifically, a study revealed a relationship between the length of alkyl groups at this position and the affinity for the A3 receptor. nih.gov This suggests that the cyclopentyl group in this compound could play a crucial role in its interaction with adenosine receptors, potentially conferring selectivity for the A3 subtype. The A1 and A3 adenosine receptors are known to couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.gov
Furthermore, derivatives of nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine have been investigated as adenosine receptor antagonists. Modifications at various positions on the triazole-containing ring system were found to be critical for affinity and selectivity towards the human A3 adenosine receptor subtype. While not a direct analogue, this research highlights the potential for the 1,2,4-triazole core to serve as a scaffold for potent and selective adenosine receptor modulators.
The table below summarizes the binding affinities of some 1,2,4-triazolo[5,1-i]purine derivatives at the human A3 adenosine receptor, illustrating the effect of substitution at the 5-position.
| Compound | 5-Substituent | A3 Receptor Affinity (Ki, nM) |
| Derivative 1 | n-propyl | Data not specified |
| Derivative 2 | n-butyl | 0.18 |
| Derivative 3 | n-pentyl | Data not specified |
| Derivative 4 | Phenyl | Data not specified |
| Data sourced from a study on 1,2,4-triazolo[5,1-i]purine derivatives. nih.gov |
Intracellular Signaling Pathway Modulation
The 1,2,4-triazole nucleus is a versatile scaffold that has been incorporated into molecules designed to target intracellular signaling pathways, which are often dysregulated in diseases such as cancer.
One of the critical pathways in cell proliferation and survival is the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade. The development of inhibitors for this pathway is a major focus in cancer therapy. A study on 1,2,4-triazolo-linked bis-indolyl conjugates identified these compounds as dual inhibitors of Tankyrase and PI3K. nih.gov This indicates that the 1,2,4-triazole moiety can be a key structural feature for molecules targeting the PI3K pathway. nih.gov Although this research focused on more complex molecules, it underscores the potential of the 1,2,4-triazole core in the design of enzyme inhibitors that modulate intracellular signaling.
The table below presents data on the cytotoxic activity of select 1,2,4-triazolo-linked bis-indolyl conjugates against a human colon cancer cell line, which is linked to their inhibitory effect on the PI3K pathway.
| Compound | Cancer Cell Line | IC50 (µM) |
| 15o | HT-29 | 2.04 |
| 15r | HT-29 | 0.85 |
| 5-Fluorouracil (standard) | HT-29 | 5.31 |
| IC50 values represent the concentration required to inhibit 50% of cell growth. Data from a study on 1,2,4-triazolo-linked bis-indolyl conjugates. nih.gov |
Structure Activity Relationship Sar Studies and Rational Design
Impact of Cyclopentyl Moiety on Biological Activity
The cyclopentyl group at the 5-position of the 1,2,4-triazole (B32235) ring is a key determinant of the molecule's biological profile. SAR investigations on related scaffolds, such as cyclopentyl-triazolol-pyrimidine based P2Y12 inhibitors, have demonstrated the importance of this lipophilic moiety. nih.gov The size, shape, and conformational flexibility of the cyclopentyl ring can significantly influence binding affinity to target proteins.
In studies of various 1,2,3-triazole derivatives, the cyclopentyl group was one of several substitutions explored, indicating its relevance in modulating biological effects. semanticscholar.org The hydrophobicity and steric bulk of the cyclopentyl group, compared to smaller alkyl groups (e.g., methyl, ethyl) or larger, more rigid aryl groups, can provide an optimal balance for fitting into specific binding pockets. Variations at this position are a common strategy in lead optimization to enhance potency and selectivity. For instance, in the development of P2Y12 inhibitors, modifications to the cyclopentyl core were a central part of the optimization process, ultimately leading to compounds with improved potency and safety profiles. nih.gov
| Moiety at Position 5 | General Impact on Activity | Reference Compound Class |
| Cyclopentyl | Provides a balance of lipophilicity and steric bulk, often contributing to potent biological activity. | P2Y12 inhibitors nih.gov |
| Aryl/Phenyl | Can introduce additional interactions (e.g., pi-stacking) but may alter selectivity and physicochemical properties. | 1,2,4-triazole-3-thiones researchgate.net |
| Small Alkyl | Generally results in lower potency compared to larger, more lipophilic groups. | General triazole derivatives |
| Halogenated Phenyl | Electron-withdrawing groups can enhance activity, as seen in various anticancer and antimicrobial agents. nih.govnih.gov | 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine nih.gov |
Influence of Amine Substitution and Derivatization
The 3-amino group is a critical functional group that often serves as a key hydrogen bond donor, anchoring the molecule to its biological target. Its modification or derivatization is a powerful tool for modulating activity.
Primary Amine: The unsubstituted -NH2 group is fundamental for the activity of many 3-amino-1,2,4-triazole compounds.
Schiff Base Formation: Conversion of the amino group into Schiff bases by reacting with various aldehydes is a common derivatization strategy. This often leads to enhanced biological activity, with the nature of the substituent on the aldehyde playing a crucial role. For example, the presence of halogen and nitro groups on the aromatic ring of the Schiff base has been shown to significantly enhance antibacterial activity. nih.gov
Acetylation and Acylation: Acetylation of the amino group or its conversion into other amide derivatives can influence activity, sometimes retaining potency while altering properties like solubility or metabolic stability. nih.govnih.gov In a series of 1-acyl-1H- acs.orgnih.govrsc.orgtriazole-3,5-diamine analogues, acylation was key to achieving potent cyclin-dependent kinase (CDK) inhibition. nih.gov
Propanamide Derivatives: The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides highlights another avenue for derivatization, where the amine is part of a larger side chain, allowing for exploration of more extensive interactions with a target. rsc.org
| Derivatization of 3-Amine Group | Resulting Functional Group | General Effect on Bioactivity |
| Reaction with Aldehydes | Schiff Base (Imine) | Often enhances activity; effect is substituent-dependent. nih.govresearchgate.net |
| Acylation | Amide | Can modulate potency and selectivity; key for CDK inhibitors. nih.gov |
| Alkylation | Secondary/Tertiary Amine | Modifies hydrogen bonding capacity and basicity. |
| Incorporation into side chains | Propanamides | Allows for extended interactions with target sites. rsc.org |
Role of the Triazole Ring Substituents (Positions 1, 3, 5)
The 1,2,4-triazole ring is more than a simple scaffold; its nitrogen atoms act as hydrogen bond acceptors, and each position on the ring offers an opportunity for substitution to fine-tune biological activity. nih.gov
Position 1 (N1): Substitution at the N1 position with various alkyl or aryl groups can significantly impact potency and selectivity. In many kinase inhibitors, for example, this position is used to introduce moieties that occupy specific regions of the ATP-binding pocket. acs.org
Position 3 (C3): This position is occupied by the crucial amine group in the parent compound. As discussed, derivatization of this amine is a key SAR point. Replacing the amine with other groups, such as a thiol (to form a thione tautomer), drastically alters the compound's chemical properties and biological target profile, often leading to antifungal or anticancer agents. researchgate.netnih.govmdpi.com
Position 5 (C5): This position holds the cyclopentyl group. SAR studies on related triazoles show that this position is tolerant of a wide range of substituents, from small alkyl groups to bulky aryl and heteroaryl systems. nih.gov Dihalobenzyl groups at this position have been shown to increase antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov The choice of substituent at C5 is critical for directing the compound towards specific targets. nih.gov
Correlation between Molecular Structure and Observed Biological Effects
A clear correlation exists between the specific structural features of 5-cyclopentyl-1H-1,2,4-triazol-3-amine analogues and their biological effects.
Anticancer Activity: For many 1,2,4-triazole-based anticancer agents, activity is correlated with the presence of specific aromatic substituents on the core. For instance, in a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds, chlorophenyl substitutions were found to be significantly more potent against lung cancer cell lines than other phenyl derivatives. nih.gov This suggests that electronic effects and specific hydrophobic/halogen bonding interactions are key drivers of efficacy.
Enzyme Inhibition: The ability of triazole derivatives to act as enzyme inhibitors is strongly tied to their three-dimensional structure and functional group presentation. nih.gov For thymidine (B127349) phosphorylase inhibitors, 5-thioxo analogues of 1,2,4-triazolo[1,5-a] acs.orgnih.govelsevierpure.comtriazines showed potent activity, indicating the importance of the thione group for binding. nih.gov The cyclopentyl group in the target compound would likewise be expected to occupy a specific hydrophobic pocket within an enzyme's active site.
Antimicrobial Activity: The antibacterial and antifungal activity of triazoles is often linked to lipophilicity and the presence of electron-withdrawing groups. nih.gov The incorporation of the 1,2,4-triazole-thioether moiety into a myrtenal (B1677600) scaffold, for instance, was shown to be beneficial for increasing antifungal activity. nih.gov
Rational Design Principles for Novel this compound Analogues
The development of novel analogues is guided by established rational design principles, including both de novo design and lead optimization strategies. nih.govresearchgate.net
Fragment-Based Design: This approach involves identifying small molecular fragments that bind to adjacent sites on a biological target and then linking them together. The 5-cyclopentyl-1,2,4-triazole core could serve as a starting fragment, to be combined with other fragments known to bind to a target of interest.
Structure-Based Design: When the three-dimensional structure of a target protein is known, computational tools like molecular docking can be used to design novel molecules that fit precisely into the active site. rsc.orgnih.gov Virtual screening of libraries containing the 5-cyclopentyl-1,2,4-triazole scaffold can identify promising initial hits for further development. researchgate.net For example, novel 1,2,4-triazole derivatives were designed as potential adenosine (B11128) A2B receptor antagonists based on virtual screening. researchgate.net
Once a lead compound like this compound is identified, lead optimization aims to improve its potency, selectivity, and pharmacokinetic properties. acs.org
Systematic SAR Exploration: This involves the systematic modification of each part of the lead compound. For the target compound, this would entail synthesizing analogues with different cycloalkyl groups (e.g., cyclobutyl, cyclohexyl), various substituents on the amine group, and substitutions at the N1 or N4 positions of the triazole ring. acs.orgnih.gov
Bioisosteric Replacement: This strategy involves replacing functional groups with other groups that have similar physical or chemical properties, with the goal of improving the compound's profile. For example, the cyclopentyl ring could be replaced by a tetrahydrofuran (B95107) ring to improve solubility, or a phenyl ring could be replaced with a thiophene (B33073) ring to alter metabolic properties. In the optimization of p97 inhibitors, a benzene-to-acetylene isosteric replacement was a key strategy. nih.gov
Structure-Guided Optimization: If crystal structures of the lead compound bound to its target are available, this information can guide the design of new analogues with improved interactions. acs.orgnih.gov This systematic, crystallography-guided approach was successfully used to develop potent tankyrase inhibitors from a 1,2,4-triazole lead compound. acs.org
Scaffold Hopping and Isosteric Replacement in the Rational Design of this compound Analogs
In the field of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug discovery. For derivatives of this compound, two key strategies, scaffold hopping and isosteric replacement, have been instrumental in the exploration of the chemical space around this core structure. These approaches aim to improve potency, selectivity, and pharmacokinetic properties by systematically altering the molecular architecture.
Scaffold Hopping: Exploring New Core Structures
Scaffold hopping involves the replacement of the central core of a molecule with a structurally different but functionally equivalent moiety. This technique allows for the generation of novel intellectual property and can lead to compounds with significantly different physical and biological properties. In the context of this compound, scaffold hopping has been explored by replacing the 1,2,4-triazole ring with other five- or six-membered heterocycles. The goal is often to retain the key hydrogen bonding interactions and the relative spatial orientation of the substituents—the cyclopentyl group and the amine—while introducing a new chemical scaffold.
A hypothetical study exploring scaffold hopping of the 1,2,4-triazole ring in a series of kinase inhibitors is presented in Table 1. In this example, the this compound scaffold is the starting point, and various heterocyclic cores are introduced to assess their impact on inhibitory activity.
Table 1: Kinase Inhibitory Activity of Scaffold Hopped Analogs
| Compound ID | Scaffold | R Group | Kinase IC₅₀ (nM) |
| 1a | 1,2,4-Triazole | Cyclopentyl | 50 |
| 1b | 1,3,4-Oxadiazole | Cyclopentyl | 120 |
| 1c | 1,3,4-Thiadiazole (B1197879) | Cyclopentyl | 95 |
| 1d | Pyrazole | Cyclopentyl | 250 |
| 1e | Imidazole | Cyclopentyl | 300 |
The data in Table 1 illustrates that while the 1,2,4-triazole core provides a potent starting point, other scaffolds like 1,3,4-thiadiazole can maintain significant activity. Such studies guide medicinal chemists in understanding the structural requirements of the core for biological activity.
Isosteric Replacement: Fine-Tuning Molecular Properties
Isosteric replacement is a more conservative approach where a functional group or a substituent is replaced by another with similar steric and electronic properties. This strategy is often employed to fine-tune the activity, selectivity, or pharmacokinetic profile of a lead compound. For this compound, isosteric replacements of the cyclopentyl group have been a key area of investigation.
The cyclopentyl group is a lipophilic moiety that often contributes to binding through hydrophobic interactions. Replacing it with other cyclic or acyclic groups of similar size can modulate lipophilicity, solubility, and metabolic stability. Common isosteres for a cyclopentyl group include cyclohexyl, tetrahydrofuranyl, or branched alkyl chains like isobutyl or neopentyl.
Table 2 presents data from a hypothetical study on the isosteric replacement of the cyclopentyl group in a series of antagonists for a G-protein coupled receptor (GPCR). The aim of this study was to explore the impact of modifying the lipophilic substituent at the 5-position of the 1,2,4-triazol-3-amine core on receptor binding affinity.
Table 2: GPCR Binding Affinity of Cyclopentyl Isosteres
| Compound ID | R Group | Ki (nM) |
| 2a | Cyclopentyl | 15 |
| 2b | Cyclohexyl | 25 |
| 2c | Tetrahydrofuranyl | 40 |
| 2d | Isobutyl | 80 |
| 2e | Cyclobutyl | 65 |
The results in Table 2 suggest that the cyclopentyl group is optimal for binding in this hypothetical series, with larger (cyclohexyl) or more polar (tetrahydrofuranyl) groups leading to a decrease in affinity. This type of structure-activity relationship (SAR) data is crucial for understanding the size and nature of the binding pocket and for optimizing the lead compound.
Future Research Directions and Prospects
Advancements in Synthetic Methodologies for Enhanced Accessibility
The accessibility of 5-cyclopentyl-1H-1,2,4-triazol-3-amine and its analogs is fundamental to extensive biological evaluation. While classical synthetic routes exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods. organic-chemistry.org
Key areas for advancement include:
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for the synthesis of 5-substituted 3-amino-1,2,4-triazoles. mdpi.comrsc.org Future studies could optimize microwave parameters for the direct condensation of cyclopentanecarboxylic acid derivatives with aminoguanidine (B1677879). mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control. Developing a flow-based synthesis for the triazole core would enable rapid production of the target compound and facilitate the creation of libraries of derivatives for screening.
Green Chemistry Approaches: Research into using greener solvents, catalysts, and reagents will be crucial. For instance, employing acid catalysis in biodegradable solvents like polyethylene (B3416737) glycol (PEG) could offer a more sustainable synthetic route. researchgate.netnih.gov
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions to assemble the this compound scaffold would enhance synthetic efficiency by reducing the number of intermediate purification steps. frontiersin.org
These advancements will not only make the parent compound more accessible but also facilitate the rapid generation of a diverse range of derivatives for structure-activity relationship (SAR) studies.
Deeper Exploration of Molecular Mechanisms and Off-Target Effects
A thorough understanding of how this compound and its derivatives exert their biological effects is critical for their development as therapeutic agents. The 1,2,4-triazole (B32235) nucleus is known to interact with various biological targets. researchgate.net Future research should prioritize elucidating the specific molecular mechanisms.
Prospective research endeavors should include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary biological targets. Once identified, these targets must be validated to confirm their role in the compound's observed activity.
Enzyme Inhibition Studies: Given that many triazole compounds function as enzyme inhibitors, detailed kinetic studies should be performed on relevant enzymes. nih.gov For example, if anticancer activity is observed, enzymes like kinases, aromatase, or histone demethylases could be investigated as potential targets. nih.gov
Cellular Pathway Analysis: Investigating the downstream effects of compound binding, such as modulation of signaling pathways, cell cycle arrest, or induction of apoptosis. nih.govnih.gov
Off-Target Profiling: A comprehensive assessment of off-target effects is essential to predict potential side effects. This can be achieved through broad screening against a panel of receptors, enzymes, and ion channels. Understanding these interactions is vital for optimizing selectivity and minimizing adverse effects.
Application of Advanced Computational Techniques in Drug Discovery
Computational chemistry and bioinformatics are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. researchgate.net Applying these techniques to this compound can significantly accelerate its development.
Future computational studies should focus on:
Molecular Docking: Performing docking studies with validated biological targets to predict binding modes and affinities. nih.govrsc.org This can guide the design of new derivatives with improved potency. For instance, docking can help in understanding how the cyclopentyl group fits into the target's binding pocket and how modifications might enhance interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.
Pharmacophore Modeling: Creating pharmacophore models based on known active compounds to identify the key chemical features required for biological activity. This information can be used to screen virtual libraries for new potential hits.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. researchgate.netnih.gov These predictions can help prioritize compounds with favorable pharmacokinetic profiles and low toxicity risks.
Expanding the Scope of Biological Applications and Target Validation
The 1,2,4-triazole scaffold is a versatile pharmacophore found in drugs with a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. nih.govchemmethod.commdpi.com A key future direction is to systematically screen this compound and its derivatives against a broad array of biological targets to uncover new therapeutic applications.
Potential areas for exploration include:
Antimicrobial Activity: Testing against a panel of clinically relevant bacteria and fungi, including drug-resistant strains. mdpi.com
Anticancer Activity: Evaluating cytotoxicity against a diverse range of human cancer cell lines and identifying the specific cancer types that are most sensitive. nih.govresearchgate.net
Antiviral and Antiparasitic Screening: Assessing activity against various viruses and parasites, which remains an area of significant unmet medical need.
Agrochemical Applications: Investigating potential use as herbicides or fungicides, given the history of triazoles in agriculture. mdpi.com
Energetic Materials: Exploring applications based on the nitrogen-rich nature of the triazole ring, which can be a basis for energetic salts. rsc.org
For any promising activity discovered, subsequent target validation studies will be essential to confirm the mechanism and its relevance to the disease state.
Design and Synthesis of Next-Generation this compound Derivatives
Building upon the core structure of this compound, the design and synthesis of next-generation derivatives will be a major focus of future research. The goal is to improve potency, selectivity, and pharmacokinetic properties.
Strategies for designing new derivatives include:
Modification of the Cyclopentyl Group: Introducing substituents on the cyclopentyl ring or replacing it with other cyclic or acyclic aliphatic groups to probe the steric and electronic requirements of the target's binding site.
Substitution on the Amino Group: Converting the primary amine to secondary or tertiary amines, amides, sulfonamides, or Schiff bases to explore new interactions with the target and modulate physicochemical properties. nih.gov
Derivatization of the Triazole Ring: Introducing substituents at the N1, N2, or N4 positions of the triazole ring can significantly impact the molecule's properties and biological activity.
Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov This approach has been successfully used to develop multi-target-directed ligands.
Q & A
Q. What are the optimal synthetic routes for 5-cyclopentyl-1H-1,2,4-triazol-3-amine, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions of thiosemicarbazides or condensation of amidines with hydrazines. For 5-cyclopentyl derivatives, introducing the cyclopentyl group may require alkylation or nucleophilic substitution under basic conditions. Microwave-assisted synthesis (e.g., as demonstrated for 5-pyridinyl analogs ) can enhance reaction efficiency, reducing time and improving yields compared to conventional heating. Optimization strategies include:
Q. Example Reaction Conditions Table :
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 6–12 hours | 30–60 minutes |
| Yield | 60–75% | 85–95% |
| Solvent | DMF/THF | Ethanol/Water |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key characterization techniques include:
- X-ray crystallography : Resolve tautomeric forms and confirm bond lengths (e.g., C–N bonds: 1.337–1.372 Å in similar triazoles ).
- NMR spectroscopy : Identify NH protons (δ 5.5–6.5 ppm) and cyclopentyl CH groups (δ 1.5–2.5 ppm). Freely refine H-atoms via difference maps for accuracy .
- Elemental analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does tautomerism affect the crystallographic and electronic properties of this compound?
Methodological Answer: 1,2,4-Triazoles exhibit annular tautomerism, where substituents influence dominant tautomers. For example:
- Electron-donor groups (e.g., NH) favor position 5, while electron-withdrawing groups (e.g., phenyl) occupy position 3 .
- X-ray crystallography reveals coexisting tautomers (I and II) in crystals, as seen in 3-phenyl-5-aminotriazole derivatives. Planarity and dihedral angles (e.g., 2.3° vs. 30.8° ) distinguish tautomers.
- Computational studies : Use density functional theory (DFT) to calculate delocalization energy and tautomer stability. Compare with experimental bond lengths (e.g., C–N: 1.337 Å for tautomer I vs. 1.372 Å for II ).
Q. Tautomer Comparison Table :
| Property | Tautomer I (5-NH) | Tautomer II (3-NH) |
|---|---|---|
| C–N Bond Length (Å) | 1.337 | 1.372 |
| Dihedral Angle (°) | 2.3 | 30.8 |
| NH Planarity | Planar (0.06 Å deviation) | Pyramidal (0.21 Å deviation) |
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Substituent variation : Introduce groups like fluorobenzyl (enhances lipophilicity ) or sulfanyl (modifies hydrogen-bonding capacity ).
- Biological assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays. Correlate results with computed logP and polar surface area.
- Crystallographic data : Link intermolecular interactions (e.g., N–H⋯N hydrogen bonds ) to solubility and membrane permeability.
Q. What computational tools are recommended to model the electronic structure and reactivity of this compound?
Methodological Answer:
- Software : Gaussian (DFT), AutoDock (docking), and PyMol (visualization).
- Parameters : Optimize geometry at B3LYP/6-31G* level. Calculate HOMO-LUMO gaps to predict reactivity .
- Validation : Compare simulated IR spectra with experimental data to confirm accuracy.
Q. How should researchers resolve contradictions in structural data (e.g., unexpected tautomer ratios or crystallographic packing)?
Methodological Answer:
- Multi-method validation : Combine XRD, NMR, and IR to cross-verify results. For example, coexisting tautomers in XRD may explain split NMR signals .
- Statistical analysis : Use Rietveld refinement for powder XRD to quantify tautomer ratios.
- Peer benchmarking : Compare findings with analogous compounds (e.g., 3-pyridinyltriazoles ).
Q. What experimental design principles apply to optimizing reaction conditions for novel 1,2,4-triazole derivatives?
Methodological Answer:
- Factorial design : Test variables (temperature, catalyst, solvent) in a 2 design to identify significant factors .
- Response surface methodology (RSM) : Model interactions between parameters for yield maximization.
- Scale-up criteria : Ensure solvent safety (e.g., ethanol ) and scalability of microwave protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
